molecular formula C16H22N2O2 B15280182 N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide

Cat. No.: B15280182
M. Wt: 274.36 g/mol
InChI Key: UHJBBZYTEVEKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide (CAS: 115852-48-7), commonly known as fenoxanil, is a systemic fungicide developed for controlling rice blast disease (Magnaporthe oryzae) . Its structure (Fig. 1) features:

  • A cyano group (-CN) at the 2-position of the 3-methylbutan-2-yl moiety.
  • A p-tolyloxy group (4-methylphenoxy) attached to the propanamide backbone.

This compound is notable for its systemic action, enabling uptake and translocation within rice plants to inhibit fungal growth. Its design integrates steric bulk (methyl and cyano groups) and lipophilic aromaticity (p-tolyl), optimizing bioavailability and target binding .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylphenoxy)propanamide

InChI

InChI=1S/C16H22N2O2/c1-11(2)16(5,10-17)18-15(19)13(4)20-14-8-6-12(3)7-9-14/h6-9,11,13H,1-5H3,(H,18,19)

InChI Key

UHJBBZYTEVEKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyano-3-methylbutan-2-ol and p-tolyloxypropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fenoxanil vs. N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
  • Key Difference: Replacement of the p-tolyloxy group with 2,4-dichlorophenoxy.
  • Impact: The dichlorophenoxy variant (CAS: 115852-48-7) exhibits broader-spectrum antifungal activity due to enhanced electron-withdrawing effects from chlorine atoms, improving interaction with fungal enzyme active sites .
2-Chloro-3-phenyl-N-(p-tolyl)propanamide (5g)
  • Structure: Chlorine substituent at the propanamide β-position and phenyl instead of cyano.
  • Activity: Demonstrates moderate antibacterial properties but lacks systemic fungicidal efficacy, likely due to reduced stability from the absence of the cyano group .

Pharmaceutical Amide Derivatives

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Features a 6-methoxynaphthalenyl group (linked to NSAIDs like naproxen) and a chlorophenethyl amine.
  • Application : Designed as a hybrid molecule for anti-inflammatory or neurological activity, leveraging the naphthalene moiety’s planar aromaticity for receptor binding .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Combines tryptamine (indol-3-yl ethyl) and naproxen-derived propanamide.
  • Application : Targets serotonin receptors and cyclooxygenase (COX) pathways, highlighting the versatility of propanamide scaffolds in drug design .

Heterocyclic Amides

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide
  • Structure : Benzothiazole core with methylenedioxy and thio/piperazine substituents.
  • Activity : These derivatives show potent antimicrobial and anticancer activity, attributed to the benzothiazole’s ability to intercalate DNA or inhibit kinases .

Comparative Analysis Table

Compound Name Key Substituents Biological Activity Structural Advantages Limitations Reference
Fenoxanil p-tolyloxy, cyano Systemic fungicide High bioavailability, rice-specific Narrow spectrum (rice blast only)
N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide 2,4-dichlorophenoxy, cyano Broad-spectrum antifungal Enhanced electron-withdrawing effects Potential environmental persistence
2-Chloro-3-phenyl-N-(p-tolyl)propanamide (5g) Chloro, phenyl, p-tolyl Antibacterial Simple synthesis Low systemic mobility
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthalenyl, chlorophenethyl Anti-inflammatory/neuroactive Dual pharmacophore design Unclear toxicity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.